Xipamide
Overview
Description
Xipamide is a sulfonamide diuretic drug marketed by Eli Lilly under the trade names Aquaphor (in Germany) and Aquaphoril (in Austria). It is primarily used for the treatment of oedema and hypertension . This compound acts on the kidneys to reduce sodium reabsorption in the distal convoluted tubule, leading to increased urinary output .
Mechanism of Action
Target of Action
Xipamide primarily targets the sodium-chloride symporter (NCC) in the kidneys . This symporter is responsible for the reabsorption of sodium and chloride ions from the urine back into the bloodstream .
Mode of Action
This compound acts on the kidneys to reduce sodium reabsorption in the distal convoluted tubule . It inhibits the NCC, leading to a decrease in the reabsorption of sodium and chloride ions . This increases the osmolarity in the lumen, causing less water to be reabsorbed by the collecting ducts .
Biochemical Pathways
The inhibition of the NCC by this compound disrupts the normal electrolyte balance in the nephrons of the kidneys . This leads to an increase in the excretion of sodium and chloride ions, and consequently, water . The disruption of this balance has downstream effects on other electrolyte levels in the body, including potassium and calcium .
Pharmacokinetics
After oral administration, this compound is quickly absorbed and reaches peak plasma concentration within an hour . The diuretic effect starts about an hour after administration, reaches its peak between the third and sixth hour, and lasts for nearly 24 hours . In patients with renal insufficiency, the half-life of this compound increases from 7 to only 9 hours, yielding a moderate increase in the area under the curve (AUC) .
Result of Action
The primary result of this compound’s action is increased urinary output . By inhibiting the reabsorption of sodium and chloride ions, this compound causes an increase in the excretion of these ions, along with water . This leads to a diuretic effect, which is beneficial in the treatment of conditions like edema and hypertension .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the action of this compound. Certain drugs may increase the excretion rate of this compound, potentially reducing its serum level and efficacy . Additionally, the patient’s renal function can also impact the pharmacokinetics of this compound .
Biochemical Analysis
Biochemical Properties
Xipamide has been studied in combination with various metals such as Ti(III), Ni(II), Pd(II), Zr(IV), Ce(IV), and U(VI) to form new complexes . These complexes have been analyzed using various techniques including UV-Vis, IR and 1H NMR spectra . This compound acts as a bidentate chelating anion in these complexes, coordinating via oxygen atoms of the deprotonated phenolic and carbonyl groups .
Molecular Mechanism
It is known to interact with various biomolecules in its metal complexes
Temporal Effects in Laboratory Settings
The stability and degradation of this compound and its complexes have been studied using thermal analysis . These studies have provided valuable information about the long-term effects of this compound on cellular function. More detailed studies are needed to fully understand these effects.
Preparation Methods
The synthesis of xipamide involves several steps. The key synthetic route includes the reaction of 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid with 2,6-dimethylaniline under specific conditions to form the desired product . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
Xipamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its chemical properties.
Substitution: This compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Xipamide has several scientific research applications, including:
Comparison with Similar Compounds
Xipamide is structurally related to thiazide diuretics but has unique properties that distinguish it from other similar compounds. Some similar compounds include:
Hydrochlorothiazide: Like this compound, hydrochlorothiazide acts on the distal convoluted tubule to reduce sodium reabsorption.
Furosemide: Furosemide is a loop diuretic with a different mechanism of action compared to this compound.
Chlorthalidone: Chlorthalidone is another thiazide-like diuretic with a similar mechanism of action to this compound but differs in its pharmacokinetic properties.
This compound’s unique properties, such as its ability to act from the peritubular side (blood side) and its effectiveness even in cases of terminal kidney failure, make it a valuable alternative to other diuretics .
Properties
IUPAC Name |
4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZBBNMLMNBNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023744 | |
Record name | Xipamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14293-44-8 | |
Record name | Xipamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14293-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xipamide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xipamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13803 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Xipamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xipamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XIPAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S9EY0NUEC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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